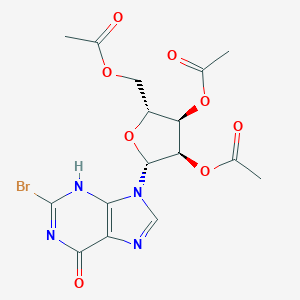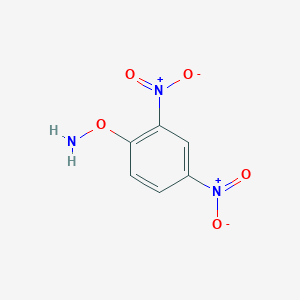
O-(2,4-Dinitrophenyl)hydroxylamine
Vue d'ensemble
Description
O-(2,4-Dinitrophenyl)hydroxylamine is a chemical compound that has been studied for its potential applications in various chemical reactions, including amination and aziridination processes. It has been identified as an efficient reagent for the synthesis of substituted N-benzoyliminopyridinium ylides , as well as for the regioselective allylic amination of olefins . Additionally, it has been used in the study of enzyme inhibition, specifically targeting D-amino acid oxidase by modifying a methionine residue at the active site .
Synthesis Analysis
The synthesis of O-(2,4-dinitrophenyl)hydroxylamine has been reported to be highly efficient, involving a two-step process . This synthesis method has been compared to other aminating agents, such as O-mesitylenesulfonylhydroxylamine (MSH), and has been found to be effective in the N-amination/benzoylation procedure with various substituted pyridines .
Molecular Structure Analysis
While the molecular structure of O-(2,4-dinitrophenyl)hydroxylamine is not explicitly detailed in the provided papers, its reactivity suggests a structure that is conducive to nucleophilic substitution reactions. The compound's ability to undergo Menschutkin-type reactions with uncharged nucleophiles indicates a structure with a trivalent nitrogen atom that is susceptible to SN2 reactions .
Chemical Reactions Analysis
O-(2,4-Dinitrophenyl)hydroxylamine has been shown to participate in electrophilic amination reactions, where it acts as an active-site-directed inhibitor of D-amino acid oxidase . The modification reaction involves the specific incorporation of an amine group into a methionine residue, which is not His-217 as previously thought, but rather methionine-110 . Additionally, the compound has been used in aziridination reactions with α,β-unsaturated ketones, leading to the exclusive formation of trans-aziridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of O-(2,4-dinitrophenyl)hydroxylamine are inferred from its reactivity in various chemical contexts. For instance, its reaction with bis(2,4-dinitrophenyl) phosphate (BDNPP) by hydroxylamine in water across a range of pH levels indicates a pH-dependent behavior that is characteristic of compounds with ionizable functional groups . The compound's ability to undergo nucleophilic substitution reactions also suggests certain solubility and reactivity properties that are typical of nitro-substituted aromatic compounds .
Applications De Recherche Scientifique
1. Electrophilic Amination in Enzyme Studies
O-(2,4-Dinitrophenyl)hydroxylamine has been identified as an effective agent for the electrophilic amination of certain residues in enzymes. For example, it modifies D-amino acid oxidase by incorporating an amine group into an accessible nucleophilic residue. This process is specifically targeted at a methionine residue near the active site, which does not affect the His-217 residue. The modification leads to a slight spectral change in the enzyme's flavin absorption (D’Silva, Williams, & Massey, 1986).
2. Synthesis of Substituted N-Benzoyliminopyridinium Ylides
O-(2,4-Dinitrophenyl)hydroxylamine has been utilized in the synthesis of various substituted pyridines, leading to the creation of polysubstituted N-benzoyliminopyridinium ylides. Its efficiency as an aminating agent is compared with O-mesitylenesulfonylhydroxylamine (MSH), showcasing its potential in facilitating N-amination/benzoylation procedures (Legault & Charette, 2003).
3. Catalysis in the Formation of NH-Sulfoximines
O-(2,4-Dinitrophenyl)hydroxylamine is used in the rhodium-catalyzed imination of sulfoxides, providing an efficient route to free NH-sulfoximines. This method demonstrates good functional group tolerance and operates under mild conditions. NH-sulfoximines are significant in various biologically active compounds (Miao, Richards, & Ge, 2014).
4. Identification of Modified Residues in Enzymatic Reactions
Further exploring its role in enzyme studies, O-(2,4-Dinitrophenyl)hydroxylamine has been used to identify methionine-110 as the residue covalently modified during the inactivation of D-amino-acid oxidase. This finding is significant in understanding the specific interactions and modifications occurring within enzymes at a molecular level (D’Silva, Williams, & Massey, 1987).
5. Overview of O-Substituted Hydroxyl Amine Reagents
In a broader context, O-(2,4-Dinitrophenyl)hydroxylamine is highlighted as part of a class of reagents derived from hydroxylamines, showcasing their potential as electrophilic aminating agents. These reagents facilitate various bond-formation reactions and cyclizations without requiring expensive metal catalysts, underscoring the versatility of O-(2,4-Dinitrophenyl)hydroxylamine in organic synthesis (Sabir, Kumar, & Jat, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
O-(2,4-dinitrophenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLACRFYIUQZNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169926 | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2,4-Dinitrophenyl)hydroxylamine | |
CAS RN |
17508-17-7 | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17508-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017508177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2,4-dinitrophenyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-(2,4-DINITROPHENYL)HYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1308NOV00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

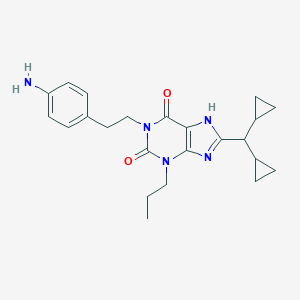

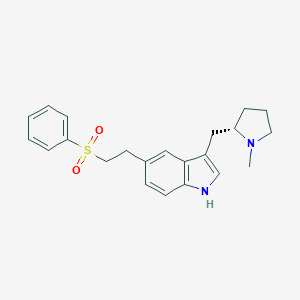
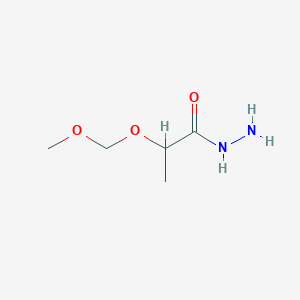
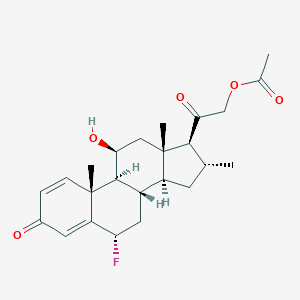
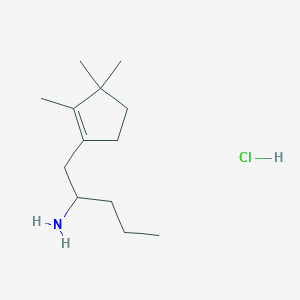
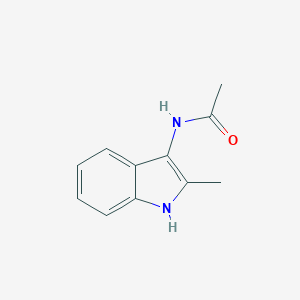
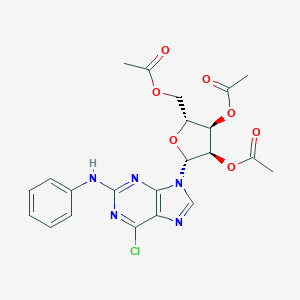
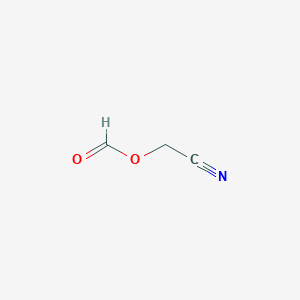
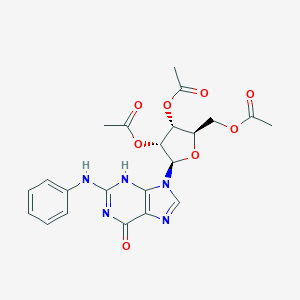

![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)
